Ethyl 3-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzoate is a complex organic compound featuring a benzoate ester linked to a pyrimidine ring, which is further substituted with a 1,2,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzoate typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting amidoximes with carboxylic acids or their derivatives under dehydrating conditions.
Synthesis of the pyrimidine ring: Pyrimidine derivatives can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of urea, β-keto esters, and aldehydes.
Coupling reactions: The final step involves coupling the 1,2,4-oxadiazole and pyrimidine moieties with the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or electrophiles like alkyl halides for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 3-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anti-cancer, or anti-infective properties.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of Ethyl 3-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzoate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The oxadiazole and pyrimidine moieties can participate in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar chemical reactivity and biological activity.
Pyrimidine derivatives: Compounds with pyrimidine rings are widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
Ethyl 3-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzoate is unique due to the combination of the oxadiazole and pyrimidine moieties with a benzoate ester, providing a distinct structure that can offer unique interactions and properties compared to other similar compounds .
Properties
IUPAC Name |
ethyl 3-[[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-3-23-16(22)11-5-4-6-12(7-11)20-14-13(8-17-9-18-14)15-19-10(2)21-24-15/h4-9H,3H2,1-2H3,(H,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVRRYJVFWQBNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=NC=NC=C2C3=NC(=NO3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.